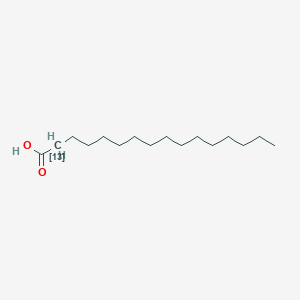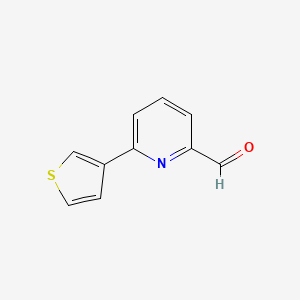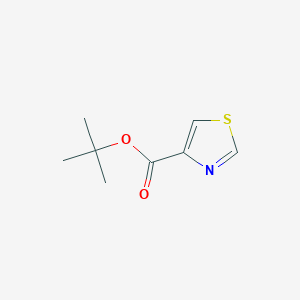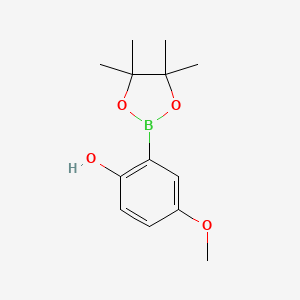
Cadmium chloride monohydrate
Overview
Description
Cadmium chloride monohydrate is a white crystalline compound with the chemical formula CdCl₂·H₂O. It is a hygroscopic solid, meaning it readily absorbs moisture from the air. This compound is highly soluble in water and slightly soluble in alcohol. This compound is used in various industrial and research applications due to its unique chemical properties .
Mechanism of Action
Target of Action
Cadmium chloride monohydrate primarily targets the myometrium of rats and lysozyme . In the myometrium, it alters responsiveness to various spasmogens . In lysozyme, it forms complexes, causing structural and functional changes .
Biochemical Pathways
This compound affects several biochemical pathways. It disrupts the balance between oxidants and antioxidants, leading to cellular damage and apoptosis . It also impacts signaling pathways like Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), and Tumor Protein 53 (p53) pathways . Furthermore, it influences purine metabolism, arginine and proline metabolism, and alanine, aspartic acid, and glutamate metabolism .
Pharmacokinetics
This compound is soluble in water, alcohol, selenium (IV) oxychloride, and benzonitrile . Its solubility in water increases with temperature . It has a high vapor pressure at high temperatures . These properties influence its absorption, distribution, metabolism, and excretion (ADME) properties, impacting its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are extensive. It induces oxidative stress, disrupts Ca2+ signaling, interferes with cellular signaling pathways, and causes epigenetic modifications . It also causes structural and functional changes in lysozyme . At the cellular level, it can cause DNA strand breaks, triggering higher apoptotic DNA damage .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of this compound. Soil pH is a critical factor, as acidic conditions can enhance cadmium mobility and increase its leaching potential . Industrial processes, mining activities, and agricultural practices contribute to cadmium contamination in the environment, impacting soil, water, and air quality . These anthropogenic activities can lead to the release of cadmium into the environment through various pathways, posing risks to ecosystems and human health .
Biochemical Analysis
Biochemical Properties
Cadmium chloride monohydrate plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is a mild Lewis acid, capable of forming complexes with chloride ions . The interactions of this compound with biomolecules often lead to disruptions in normal biochemical processes .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inducing oxidative stress, disrupting calcium signaling, interfering with cellular signaling pathways, and causing epigenetic modifications . These effects can lead to cellular damage and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . For instance, it can disrupt the balance between oxidants and antioxidants, leading to oxidative stress and cellular damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It is known for its stability and does not degrade easily . Long-term exposure to this compound can lead to chronic toxicity, with long-term effects on cellular function observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Lower doses may have threshold effects, while high doses can lead to toxic or adverse effects . For instance, chronic low cadmium exposure has been associated with distinct pathologies in many organ systems, including liver and kidney damage, osteoporosis, carcinogenicity, or reproductive toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For example, it can disrupt the balance between oxidants and antioxidants, leading to oxidative stress and cellular damage .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can affect its localization or accumulation . For example, it is known to accumulate in the kidneys, especially in the renal cortex, for extended periods, leading to long-term effects .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it has been found to accumulate in the kidney cortex, a subcellular location, leading to long-term effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cadmium chloride monohydrate can be synthesized by reacting cadmium metal or cadmium oxide with hydrochloric acid. The reaction proceeds as follows: [ \text{Cd} + 2\text{HCl} \rightarrow \text{CdCl}_2 + \text{H}_2 ] Alternatively, cadmium chloride can be prepared from anhydrous cadmium acetate using hydrogen chloride or acetyl chloride .
Industrial Production Methods: Industrially, cadmium chloride is produced by the reaction of molten cadmium and chlorine gas at 600°C. The monohydrate form can be obtained by evaporating a solution of cadmium chloride at 35°C .
Chemical Reactions Analysis
Types of Reactions: Cadmium chloride monohydrate undergoes various chemical reactions, including:
Oxidation: Cadmium chloride can be oxidized to form cadmium oxide.
Reduction: It can be reduced to elemental cadmium.
Substitution: Cadmium chloride can participate in substitution reactions with other halides.
Common Reagents and Conditions:
Oxidation: Typically involves heating in the presence of oxygen.
Reduction: Can be achieved using reducing agents such as hydrogen gas.
Substitution: Often involves reactions with other halide salts under aqueous conditions.
Major Products:
Oxidation: Cadmium oxide (CdO)
Reduction: Elemental cadmium (Cd)
Substitution: Various cadmium halides depending on the halide used.
Scientific Research Applications
Cadmium chloride monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other cadmium compounds and in the preparation of organocadmium compounds.
Biology: Employed in studies of cellular processes and as a tool for inducing oxidative stress in biological systems.
Medicine: Investigated for its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in electroplating, as a catalyst in organic synthesis, and in the production of pigments and batteries
Comparison with Similar Compounds
Zinc chloride (ZnCl₂): Similar in structure but less toxic.
Mercury chloride (HgCl₂): More toxic and used in different applications.
Lead chloride (PbCl₂): Also toxic but has different chemical properties.
Uniqueness: Cadmium chloride monohydrate is unique due to its high solubility in water and its ability to form various hydrates. Its toxicity and ability to induce oxidative stress make it a valuable tool in biological and medical research .
Properties
IUPAC Name |
dichlorocadmium;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cd.2ClH.H2O/h;2*1H;1H2/q+2;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OISMQLUZKQIKII-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Cl[Cd]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CdCl2H2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
72589-96-9 | |
| Record name | Cadmium chloride, hydrate (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72589-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
201.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35658-65-2, 7790-78-5 | |
| Record name | Cadmium dichloride monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35658-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cadmium chloride, hydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7790-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cadmium chloride, monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035658652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cadmium (II) chloride monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-Formylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1602405.png)








